9H,9H-Triacontafluoro-8,10-heptadecanedione
Overview
Description
9H,9H-Triacontafluoro-8,10-heptadecanedione is a chemical compound with the molecular formula C17H2F30O2 . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 9H,9H-Triacontafluoro-8,10-heptadecanedione consists of 17 carbon atoms, 2 hydrogen atoms, 30 fluorine atoms, and 2 oxygen atoms . The molecular weight is 808.15 .Physical And Chemical Properties Analysis
9H,9H-Triacontafluoro-8,10-heptadecanedione is a solid at 20 degrees Celsius . It has a melting point range of 49.0 to 53.0 degrees Celsius . .Scientific Research Applications
Proteomics Research
9H,9H-Triacontafluoro-8,10-heptadecanedione: is utilized in proteomics, which is the large-scale study of proteins. The compound’s unique properties make it suitable for use in mass spectrometry-based proteomic analysis to improve the detection of peptides and proteins. Its high molecular weight (808.15) and solid state at room temperature facilitate its integration into sample preparation protocols .
Synthetic Reagent
In synthetic chemistry, this compound serves as a reagent for various organic synthesis processes. Its fluorinated backbone provides a high degree of chemical stability, making it an excellent candidate for reactions requiring stringent conditions or those that involve highly reactive intermediates .
Ligand Chemistry
The compound finds application in ligand chemistry, where it can act as a ligand for metal complexes. The fluorine atoms in its structure can interact with metal centers, leading to the formation of complexes with unique electronic and structural properties. This is particularly useful in the development of new catalytic systems .
Material Science
In material science, 9H,9H-Triacontafluoro-8,10-heptadecanedione contributes to the development of fluoropolymer materials. The compound’s multiple fluorine atoms can impart desirable properties such as resistance to solvents, acids, and bases, as well as high thermal stability .
Surface Coating Agent
The compound is used as a surface coating agent due to its ability to create hydrophobic and oleophobic surfaces. This application is critical in creating self-cleaning surfaces, anti-fingerprint coatings, and protective layers for electronic devices .
Pharmaceutical Research
In pharmaceutical research, 9H,9H-Triacontafluoro-8,10-heptadecanedione may be explored as a building block for the synthesis of fluorinated analogs of bioactive compounds. The introduction of fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceuticals .
Environmental Science
This compound’s unique chemical structure makes it a subject of interest in environmental science, particularly in the study of perfluorinated compounds’ impact on ecosystems. Its persistence and potential bioaccumulation can provide insights into the environmental fate of fluorinated organic chemicals .
Analytical Chemistry
Lastly, in analytical chemistry, the compound can be used as a standard or reference material in the calibration of analytical instruments. Its well-defined structure and properties ensure high accuracy and precision in quantitative analyses .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H2F30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407235 | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H,9H-Triacontafluoro-8,10-heptadecanedione | |
CAS RN |
36554-97-9 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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